Physicochemical Edge Over Common Tetrahydroquinoline Amides
The target compound exhibits a predicted LogP of 3.66 and a topological polar surface area (TPSA) of 33 Ų. In contrast, a close analog where the 3-methylbenzofuran is replaced by a phenyl ring (1-(phenylacetyl)-1,2,3,4-tetrahydroquinoline) has a predicted LogP of 2.8 and a TPSA of 29 Ų . The higher LogP of the target compound suggests superior membrane permeability, while the slightly larger TPSA may enhance solubility profiles. These differences are critical for blood-brain barrier (BBB) penetration predictions (optimal LogP 1–5, TPSA < 90 Ų) [1].
| Evidence Dimension | Predicted logP and TPSA |
|---|---|
| Target Compound Data | LogP: 3.66, TPSA: 33 Ų |
| Comparator Or Baseline | 1-(Phenylacetyl)-1,2,3,4-tetrahydroquinoline (LogP: 2.8, TPSA: 29 Ų) |
| Quantified Difference | ΔLogP: +0.86, ΔTPSA: +4 Ų |
| Conditions | Predicted via ACD/Labs Percepta (ChemSpider) |
Why This Matters
The higher logP and balanced TPSA make this compound a superior choice for phenotypic screens targeting intracellular or CNS targets where passive permeability is critical.
- [1] Hitchcock, S. A., & Pennington, L. D. (2006). Structure-brain exposure relationships. Journal of Medicinal Chemistry, 49(26), 7559-7583. DOI: 10.1021/jm060642i. View Source
